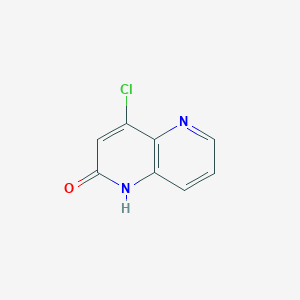

4-chloro-1H-1,5-naphthyridin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

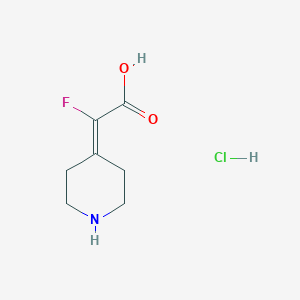

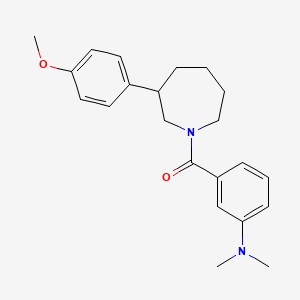

“4-chloro-1H-1,5-naphthyridin-2-one” is a chemical compound . It is a derivative of the 1,5-naphthyridine class of heterocycles .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including “4-chloro-1H-1,5-naphthyridin-2-one”, has been a subject of research in recent years . The strategies related to the synthesis of 1,5-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The molecular structure of “4-chloro-1H-1,5-naphthyridin-2-one” consists of a 1,5-naphthyridine core with a chlorine atom at the 4th position .Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including “4-chloro-1H-1,5-naphthyridin-2-one”, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-1H-1,5-naphthyridin-2-one” include a melting point of 263 °C, a predicted boiling point of 407.7±45.0 °C, a predicted density of 1.47±0.1 g/cm3, and a predicted pKa of 9.82±0.40 .Scientific Research Applications

Synthesis Strategies and Reactivity

The synthesis of 1,5-naphthyridines involves various strategies. Researchers have explored methods such as cyclization reactions, condensations, and metal-catalyzed processes. Notably, alkyl halides react readily with 1,5-naphthyridines to yield N-alkyl-substituted derivatives. These compounds serve as valuable intermediates for further functionalization .

Biological Activities

1,5-Naphthyridines exhibit a wide range of biological properties. Among them, 4-chloro-1H-1,5-naphthyridin-2-one has been investigated for its potential as an:

- Anticancer Agent : Functionalized 1,6-naphthyridines, including chlorinated derivatives, have shown promise in inhibiting cancer cell growth .

- Analgesic and Anti-Inflammatory Agent : Certain derivatives exhibit pain-relieving and anti-inflammatory effects .

Metal Complexes and Coordination Chemistry

Researchers have explored the coordination chemistry of 1,5-naphthyridines with transition metals. These complexes can serve as catalysts, sensors, or luminescent materials. For instance, a ruthenium(II) NADH-type complex derived from 1,5-naphthyridine ligands has been synthesized and studied .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary targets of 4-chloro-1H-1,5-naphthyridin-2-one are currently unknown. This compound belongs to the class of 1,8-naphthyridines, which have been found to exhibit diverse biological activities . .

Pharmacokinetics

One source suggests that it has high gastrointestinal absorption , which could impact its bioavailability.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-chloro-1H-1,5-naphthyridin-2-one is not well-documented. Some factors that could potentially influence its action include temperature, pH, and the presence of other compounds. For instance, one source suggests that it should be stored in an inert atmosphere at 2-8°C , indicating that temperature could affect its stability.

properties

IUPAC Name |

4-chloro-1H-1,5-naphthyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-5-4-7(12)11-6-2-1-3-10-8(5)6/h1-4H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEROIKVOSVNCRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CC(=O)N2)Cl)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1,2-dihydro-1,5-naphthyridin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2681897.png)

![4-ethyl-N-(3-fluoro-4-methylphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2681904.png)

![ethyl 4-{[7-(carbamoylmethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2681910.png)